Cas no 765217-38-7 (3-benzoyl-4-fluoroaniline)
3-benzoyl-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- Methanone, (5-amino-2-fluorophenyl)phenyl-
- 3-benzoyl-4-fluoroaniline
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- MDL: MFCD20325493
- Inchi: 1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
- InChI Key: STDHQJBAEFBIRB-UHFFFAOYSA-N
- SMILES: C(C1=CC(N)=CC=C1F)(C1=CC=CC=C1)=O
3-benzoyl-4-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-343905-0.05g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.05g |
$348.0 | 2025-03-18 | |
| Enamine | EN300-343905-0.1g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.1g |
$364.0 | 2025-03-18 | |
| Enamine | EN300-343905-0.25g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
| Enamine | EN300-343905-0.5g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 0.5g |
$397.0 | 2025-03-18 | |
| Enamine | EN300-343905-1.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
| Enamine | EN300-343905-2.5g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 2.5g |
$810.0 | 2025-03-18 | |
| Enamine | EN300-343905-5.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
| Enamine | EN300-343905-10.0g |
3-benzoyl-4-fluoroaniline |
765217-38-7 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074206-1g |
3-Benzoyl-4-fluoroaniline |
765217-38-7 | 95% | 1g |
¥2240.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074206-5g |
3-Benzoyl-4-fluoroaniline |
765217-38-7 | 95% | 5g |
¥6517.0 | 2024-04-18 |
3-benzoyl-4-fluoroaniline Suppliers
3-benzoyl-4-fluoroaniline Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-benzoyl-4-fluoroaniline
3-Benzoyl-4-Fluoroaniline (CAS No. 765217-38-7): A Comprehensive Overview
3-Benzoyl-4-fluoroaniline (CAS No. 765217-38-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique benzoyl and fluoroaniline moieties, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.
The molecular structure of 3-benzoyl-4-fluoroaniline consists of a benzene ring substituted with a fluoro group at the para position and a benzoyl group at the meta position. This arrangement imparts distinct electronic and steric effects, which are crucial for its reactivity and potential applications. The fluoroaniline moiety is particularly noteworthy due to its ability to modulate the electronic properties of the molecule, making it an attractive building block for the design of novel compounds.
In recent years, 3-benzoyl-4-fluoroaniline has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of antimicrobial agents. Research has shown that compounds derived from 3-benzoyl-4-fluoroaniline exhibit potent antibacterial activity against a variety of pathogenic bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibiotics to combat emerging drug-resistant infections.
Beyond its pharmaceutical applications, 3-benzoyl-4-fluoroaniline has also found utility in the field of materials science. Its unique electronic properties make it suitable for use in the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through structural modifications further enhances its versatility in these applications.
The synthesis of 3-benzoyl-4-fluoroaniline typically involves a multi-step process that begins with the reaction of 4-fluoroaniline with benzoyl chloride. This reaction is usually carried out under controlled conditions to ensure high yield and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches, such as the use of green solvents and catalysts. These improvements not only enhance the economic viability of large-scale production but also align with sustainable chemistry practices.
One notable study published in the Journal of Medicinal Chemistry explored the use of 3-benzoyl-4-fluoroaniline as a scaffold for designing novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited significant anti-inflammatory activity, suggesting its potential as a lead compound for further drug development. The study also highlighted the importance of optimizing the substitution patterns on the benzene ring to achieve optimal pharmacological properties.
In addition to its medicinal applications, 3-benzoyl-4-fluoroaniline has been investigated for its role in catalysis. Specifically, it has been used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules. The presence of both electron-withdrawing and electron-donating groups on the molecule makes it an effective ligand, enhancing catalytic efficiency and selectivity.
The safety profile of 3-benzoyl-4-fluoroaniline is another important consideration for its practical applications. Extensive toxicological studies have been conducted to evaluate its potential health risks. These studies have generally shown that 3-benzoyl-4-fluoroaniline is well-tolerated at low concentrations, although proper handling precautions should be taken to avoid prolonged exposure or inhalation.
In conclusion, 3-benzoyl-4-fluoroaniline (CAS No. 765217-38-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique structural features and versatile reactivity make it an invaluable intermediate in various synthetic processes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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